molecular formula C12H15NO5S B3382021 4-Methoxy-3-(pyrrolidine-1-sulfonyl)benzoic acid CAS No. 299181-37-6

4-Methoxy-3-(pyrrolidine-1-sulfonyl)benzoic acid

Cat. No. B3382021
CAS RN: 299181-37-6
M. Wt: 285.32 g/mol
InChI Key: AWZCBLJQMJUZDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-(pyrrolidine-1-sulfonyl)benzoic acid is a chemical compound with the molecular formula C12H15NO5S and a molecular weight of 285.32 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-(pyrrolidine-1-sulfonyl)benzoic acid consists of a benzoic acid group, a methoxy group at the 4-position, and a pyrrolidine-1-sulfonyl group at the 3-position .


Physical And Chemical Properties Analysis

4-Methoxy-3-(pyrrolidine-1-sulfonyl)benzoic acid is a solid compound that should be stored at room temperature . Its melting point is between 208-209°C .

Scientific Research Applications

Novel Synthesis and Pharmaceutical Impurities

Research into novel synthesis methods for pharmaceuticals such as omeprazole, a proton pump inhibitor, highlights the importance of understanding and controlling the formation of impurities in drug development. The synthesis process, involving the transformation of 5-methoxy thiobenzimidazole into an ester and subsequent coupling, underscores the relevance of meticulous chemical synthesis pathways in producing high-yield and purity pharmaceuticals. This work provides insight into the chemical complexities and the necessity for innovative synthesis methods in pharmaceutical research (S. Saini et al., 2019).

Influence of Metals on Biologically Important Ligands

The study of metal interactions with biologically important ligands, such as benzoic acid derivatives, is crucial for understanding the bioavailability and activity of pharmaceuticals and other chemical compounds in biological systems. Research into the spectroscopic properties of these interactions provides foundational knowledge that can inform the development of new drugs and therapeutic agents. The impact of metals on the electronic systems of ligands like benzoic acid derivatives elucidates the molecular mechanisms underlying their biological activities and interactions (W. Lewandowski et al., 2005).

Environmental and Health Impacts of Chemical Compounds

Understanding the environmental persistence and potential health impacts of chemical compounds, including perfluorinated acids and their derivatives, is essential for assessing environmental safety and human health risks. Research into the degradation, bioaccumulation, and toxicity of these compounds informs environmental regulations and safety protocols. The investigation into the microbial degradation of polyfluoroalkyl chemicals exemplifies the broader context of chemical safety and environmental protection efforts (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Pyrrolidine in Drug Discovery

The versatility of the pyrrolidine ring in drug discovery, as demonstrated in the synthesis and biological evaluation of compounds for treating human diseases, underscores the importance of heterocyclic chemistry in medicinal chemistry. This research highlights the structural and functional diversity achievable with pyrrolidine derivatives, paving the way for the development of novel therapeutics with improved efficacy and selectivity (Giovanna Li Petri et al., 2021).

properties

IUPAC Name

4-methoxy-3-pyrrolidin-1-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-18-10-5-4-9(12(14)15)8-11(10)19(16,17)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZCBLJQMJUZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201235561
Record name 4-Methoxy-3-(1-pyrrolidinylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201235561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(pyrrolidine-1-sulfonyl)benzoic acid

CAS RN

299181-37-6
Record name 4-Methoxy-3-(1-pyrrolidinylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299181-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-(1-pyrrolidinylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201235561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.